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Compound of Interest

Compound Name: CK0106023

Cat. No.: B1669120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound
CK0106023, a potent and specific inhibitor of the kinesin spindle protein (KSP), also known as
Eg5 or KIF11. This document details its chemical structure, mechanism of action, and its
potential as an antitumor agent, supported by quantitative data and experimental
methodologies.

Chemical Structure and Properties

CK0106023 is a complex small molecule with the systematic name 4-bromo-N-(1-(7-chloro-3,4-
dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl)propyl)-N-(3-(dimethylamino)propyl)-benzamide.
[1] Its chemical and physical properties are summarized in the table below.
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Property Value

4-bromo-N-(1-(7-chloro-3,4-dihydro-4-oxo-3-
Systematic Name (phenylmethyl)-2-quinazolinyl)propyl)-N-(3-
(dimethylamino)propyl)-benzamide

Molecular Formula C30H32BrCIN4O2[1]
Molecular Weight 595.96 g/mol [1]
CCC(c1nc2cc(cec2e(=0)n1Cc3cceecc3)CIN(CC
SMILES
CN(C)C)C(=0O)c4ccce(ccd)Br[1]
InChiKey PZVLDHUUSWUATQ-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

CK0106023 is a potent and specific allosteric inhibitor of the kinesin spindle protein (KSP/Eg5).
[1][2][3] KSP is a plus-end directed motor protein essential for the formation and maintenance
of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell
division.[1][2][3][4]1[5]

By binding to an allosteric pocket on the KSP motor domain, CK0106023 inhibits its ATPase
activity, which is necessary for its motor function.[1][2][3] This inhibition prevents the separation
of centrosomes, leading to the formation of characteristic monopolar spindles and subsequent
mitotic arrest.[1][2][3] This targeted disruption of mitosis in rapidly dividing cells forms the basis
of its antitumor activity.[1][2][3]

Quantitative Biological Data

CK0106023 has demonstrated significant potency in inhibiting KSP and cancer cell
proliferation.

Parameter Value Description

The inhibition constant,

Ki for KSP ATPase inhibition 12 nM[1][2][3] indicating the high affinity of
CK0106023 for KSP.
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Signaling Pathway and Experimental Workflow

The inhibitory action of CK0106023 directly impacts the cell cycle progression at the mitosis
stage. The following diagram illustrates the signaling pathway disrupted by CK0106023.
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CKO0106023 inhibits KSP (Eg5), preventing bipolar spindle formation and causing mitotic arrest.
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The general workflow for evaluating the antitumor activity of CK0106023 is depicted below.
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Workflow for the synthesis and evaluation of CK0106023's antitumor activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are outlines of key experimental protocols for the characterization of CK0106023.

Synthesis of CK0106023

The synthesis of CK0106023 involves a multi-step process. A key step includes a Grignard
reaction to introduce the propyl group onto the quinazolinone core, followed by coupling with
the 4-bromo-N-(3-(dimethylamino)propyl)benzamide side chain. The synthesis generally starts
from 2-amino-5-chlorobenzonitrile, which is converted to the corresponding benzamide. This
intermediate is then cyclized to form the quinazolinone ring. Parallel synthesis of the
benzamide side chain is performed, which is then coupled to the quinazolinone core in the final
step.

KSP/Eg5 ATPase Inhibition Assay

This assay is performed to determine the inhibitory potency of CK0106023 on the ATPase
activity of the KSP motor domain.

e Reagents and Materials: Recombinant human KSP motor domain, microtubules, ATP, a
phosphate detection reagent (e.g., malachite green), and a microplate reader.

e Procedure:
o The KSP enzyme is incubated with microtubules in a reaction buffer.

o Varying concentrations of CK0106023 are added to the wells of a microplate.
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[e]

The reaction is initiated by the addition of ATP.

(¢]

The plate is incubated at a controlled temperature to allow for ATP hydrolysis.

[¢]

The reaction is stopped, and the amount of inorganic phosphate released is quantified
using a phosphate detection reagent.

[¢]

The absorbance is measured using a microplate reader.

o Data Analysis: The rate of ATP hydrolysis is calculated for each inhibitor concentration. The
data are then fitted to a suitable model to determine the ICso or Ki value.

Cell Viability Assay

This assay measures the effect of CK0106023 on the proliferation of cancer cell lines.

e Reagents and Materials: Human cancer cell lines, cell culture medium, fetal bovine serum,
antibiotics, CK0106023 stock solution, and a cell viability reagent (e.g., MTT, resazurin, or a
luminescence-based assay).

e Procedure:
o Cancer cells are seeded in 96-well plates and allowed to attach overnight.
o The cells are treated with a serial dilution of CK0106023.
o The plates are incubated for a specified period (e.g., 72 hours).

o A cell viability reagent is added to each well, and the plates are incubated according to the
manufacturer's instructions.

o The absorbance or luminescence is measured using a microplate reader.

o Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated
control. The data are then plotted against the drug concentration, and the 1Cso value is
determined.

Immunofluorescence Assay for Mitotic Arrest
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This assay is used to visualize the effect of CK0106023 on the mitotic spindle.

e Reagents and Materials: Cancer cells, cell culture supplies, CK0106023, fixative (e.g.,
paraformaldehyde), permeabilization buffer (e.g., Triton X-100), primary antibodies (e.g.,
anti-a-tubulin, anti-y-tubulin), fluorescently labeled secondary antibodies, and a DNA stain
(e.g., DAPI).

e Procedure:

o Cells are grown on coverslips and treated with CK0106023 for a duration sufficient to
induce mitotic arrest (e.g., 24 hours).

o The cells are fixed, permeabilized, and blocked.
o The cells are incubated with primary antibodies against spindle components.

o After washing, the cells are incubated with fluorescently labeled secondary antibodies and
a DNA stain.

o The coverslips are mounted on microscope slides.

o Data Analysis: The slides are examined using a fluorescence microscope. The percentage of
cells exhibiting a monopolar spindle phenotype is quantified.

Conclusion

CK0106023 is a potent and specific allosteric inhibitor of KSP/Eg5 with demonstrated antitumor
activity. Its mechanism of action, which involves the disruption of mitotic spindle formation,
makes it a promising candidate for cancer therapy. The experimental protocols outlined in this
guide provide a framework for the further investigation and development of this and similar
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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